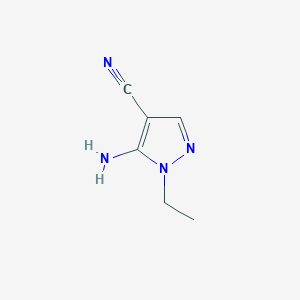

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444923 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4788-15-2 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 5 Amino 1 Ethyl 1h Pyrazole 4 Carbonitrile

Fundamental Nucleophilic and Electrophilic Reaction Dynamics

The reactivity of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is primarily dictated by the interplay of its functional groups. The 5-amino group is the most significant nucleophilic center in the molecule, readily reacting with various electrophiles. nih.gov This high nucleophilicity drives many of its characteristic reactions, including substitutions and cyclizations. The pyrazole (B372694) ring itself possesses both electron-rich and electron-deficient sites, while the 4-carbonitrile group offers an electrophilic carbon atom and is susceptible to nucleophilic attack and reduction. nih.govnumberanalytics.com

The exocyclic amino group at the C5 position is the principal site for substitution reactions, behaving as a potent nucleophile. This allows for the straightforward introduction of various substituents, leading to a diverse range of derivatives.

A common transformation is N-acylation, achieved by reacting the aminopyrazole with acylating agents like acyl chlorides or anhydrides. For instance, treatment with an acyl chloride in an appropriate solvent results in the formation of the corresponding N-(1-ethyl-4-cyano-1H-pyrazol-5-yl)amide. mdpi.com Similarly, reaction with isocyanates provides a direct route to substituted pyrazolyl-ureas. nih.gov These reactions underscore the nucleophilic character of the 5-amino group and provide pathways to functionalized pyrazoles with potential applications in medicinal chemistry.

| Reagent Category | Specific Reagent (Example) | Product Type |

| Acyl Halides | Acetyl Chloride | N-(1-ethyl-4-cyano-1H-pyrazol-5-yl)acetamide |

| Isocyanates | Phenyl isocyanate | 1-(1-ethyl-4-cyano-1H-pyrazol-5-yl)-3-phenylurea |

Table 1: Examples of Substitution Reactions.

The 5-amino group can undergo oxidation, most notably through oxidative dehydrogenative coupling reactions to form azo compounds. nih.gov This transformation involves the coupling of two molecules of the aminopyrazole at the amino groups to form a diazene (B1210634) bridge (-N=N-). Such reactions can be facilitated by various oxidizing systems, including copper salts or a combination of an oxidant like tert-butyl hydroperoxide (TBHP) with iodine. nih.govacs.orgmdpi.com The resulting products are highly conjugated, colored compounds known as azo-pyrazoles. This reaction highlights the ability of the amino group to participate in redox processes, expanding the synthetic utility of the parent compound.

| Oxidizing System | Product Type |

| Cu(OAc)₂ | (E)-1,2-bis(1-ethyl-4-cyano-1H-pyrazol-5-yl)diazene |

| I₂ / TBHP | (E)-1,2-bis(1-ethyl-4-cyano-1H-pyrazol-5-yl)diazene |

Table 2: Oxidative Dehydrogenative Coupling Reaction.

The carbonitrile (cyano) group at the C4 position is the primary site for reduction. This transformation is a key step for converting the cyano group into a primary aminomethyl group (-CH₂NH₂), yielding 5-amino-1-ethyl-1H-pyrazole-4-methanamine.

This reduction is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a highly effective agent for this purpose, readily reducing the nitrile to the corresponding amine in an anhydrous ethereal solvent like THF. numberanalytics.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to produce the primary amine. youtube.com Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, represents an alternative method, although it may require more forcing conditions. google.com

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (5-amino-1-ethyl-1H-pyrazol-4-yl)methanamine |

| H₂ / Raney Ni | (5-amino-1-ethyl-1H-pyrazol-4-yl)methanamine |

Table 3: Reduction of the Carbonitrile Group.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

This compound is an exemplary precursor for constructing fused heterocyclic systems, a strategy widely employed in drug discovery. The ortho-disposition of the amino and cyano groups provides an ideal framework for annulation reactions, where these two functionalities are incorporated into a new ring fused to the pyrazole core.

The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest due to its structural similarity to purine (B94841) bases. The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives from this compound can be achieved through cyclocondensation reactions with simple one-carbon synthons.

One common method involves heating the aminopyrazole with urea (B33335). In this reaction, the amino group attacks urea, leading to the formation of an intermediate that subsequently cyclizes via intramolecular attack on the nitrile group to form the pyrimidinone ring. mdpi.com A similar and widely used approach is the reaction with formamide (B127407) or formic acid, which provides the necessary carbon atom to complete the six-membered pyrimidine (B1678525) ring. nih.govmdpi.com These reactions provide a direct and efficient entry into this important class of fused heterocycles.

| Reagent | Fused Product |

| Urea | 5-Amino-1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Formamide or Formic Acid | 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidinone Derivatives.

Another important class of fused systems accessible from 5-aminopyrazoles are pyrazolo[1,5-a]quinazolines. The synthesis of these compounds often involves reaction with a 1,3-dicarbonyl equivalent that can form the quinazoline (B50416) portion of the final molecule.

A well-established route involves the cyclocondensation of the aminopyrazole with an activated derivative of a 1,3-cyclohexanedione, such as a 2-(dimethylaminomethylene)-1,3-cyclohexanedione (an enaminone). cu.edu.eg The reaction mechanism is initiated by a Michael-type addition of the nucleophilic 5-amino group to the enaminone. cu.edu.eg This is followed by an intramolecular cyclization and subsequent elimination of water and the amine (e.g., dimethylamine), leading to aromatization and the formation of the stable, fused pyrazolo[1,5-a]quinazoline system. This pathway provides a regioselective method for constructing these complex polycyclic structures.

| Reagent | Fused Product Type |

| 2-(Dimethylaminomethylene)-1,3-cyclohexanedione | Tetrahydropyrazolo[1,5-a]quinazolin-one derivative |

Table 5: Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives.

Synthesis of Pyrazolo[3,4-d]nih.govtandfonline.comnih.govtriazine Derivatives via Diazotization

The transformation of 5-aminopyrazole derivatives into fused pyrazolo[3,4-d] nih.govtandfonline.comnih.govtriazine systems represents a significant synthetic pathway, yielding structural analogs of purines that are of considerable interest in medicinal chemistry. The key reaction enabling this transformation is the diazotization of the 5-amino group on the pyrazole ring, followed by an intramolecular cyclization.

The general and well-established method for this conversion involves treating a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in a strong acidic medium such as hydrochloric acid (HCl) at low temperatures (0–5 °C). This process converts the primary amino group into a reactive diazonium salt intermediate. Given the proximity of the diazonium group to the nitrogen atom of the cyano group, the intermediate readily undergoes spontaneous intramolecular cyclization. This ring-closure step results in the formation of the fused triazine ring, yielding a 7-substituted-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govtandfonline.comnih.govtriazin-4-one. This one-pot synthesis is recognized for its efficiency in constructing the bicyclic pyrazolotriazine core.

While specific studies detailing the diazotization of this compound are not extensively documented, the reaction is a standard and predictable transformation for this class of compounds. The expected reaction pathway is outlined below.

Table 1: General Reaction Scheme for Diazotization

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. NaNO₂, aq. HCl 2. 0-5 °C | 1-Ethyl-4-cyano-1H-pyrazol-5-yl-diazonium salt | 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d] nih.govtandfonline.comnih.govtriazin-4-one |

Exploration of Other Fused Heterocyclic Systems

The chemical architecture of this compound, featuring a nucleophilic amino group ortho to a cyano group, makes it a versatile precursor for the synthesis of a wide variety of other fused heterocyclic systems, collectively known as pyrazoloazines. By reacting with various bielectrophilic reagents, new rings can be annulated onto the pyrazole core, leading to diverse molecular scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-d]pyrimidines:

This class of compounds, also known as pyrazolopyrimidines, are purine isosteres and have attracted significant attention for their pharmacological potential. Several synthetic strategies have been developed:

Reaction with Formamide: Heating a 5-aminopyrazole-4-carboxylate (a derivative from the carbonitrile) with formamide at high temperatures leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one. tandfonline.com

Reaction with Nitriles: The cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles can provide 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Reaction with Phenyl Isothiocyanate: Treatment with phenyl isothiocyanate can yield pyrazolo[3,4-d]pyrimidine derivatives containing thione and imino functional groups. tandfonline.com

Synthesis of Pyrazolo[3,4-b]pyridines:

Also known as pyrazolopyridines, this scaffold is present in numerous bioactive compounds. The construction of the fused pyridine (B92270) ring is commonly achieved through condensation reactions:

Reaction with 1,3-Dicarbonyl Compounds: The condensation of 5-aminopyrazoles with 1,3-diketones in a solvent like glacial acetic acid is a widely used strategy to form the pyrazolo[3,4-b]pyridine system. mdpi.com If the diketone is asymmetrical, a mixture of regioisomers can be formed. mdpi.comnih.gov

Reaction with α,β-Unsaturated Ketones: A Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular condensation and subsequent oxidation, also yields the pyrazolo[3,4-b]pyridine ring. nih.gov

The table below summarizes some of the key transformations for synthesizing fused heterocyclic systems from 5-aminopyrazole precursors.

Table 2: Synthesis of Fused Heterocycles from 5-Aminopyrazole Precursors

| Target Fused System | Reagent Class | Example Reagent | Resulting Structure |

| Pyrazolo[3,4-d]pyrimidine | Amide | Formamide | 4-Amino-pyrazolo[3,4-d]pyrimidine tandfonline.com |

| Pyrazolo[3,4-d]pyrimidine | Isothiocyanate | Phenyl isothiocyanate | 4-Imino-5-phenyl-6-thioxo-pyrazolo[3,4-d]pyrimidine tandfonline.com |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl | Acetylacetone | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine researchgate.net |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | Chalcone | 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridine |

| Pyrazolo[1,5-a]pyrimidine | Enaminonitrile | Acetylacetone Enamine | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ekb.eg |

Integration within Multi-Component Reaction Frameworks

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.

The primary role of this compound within the context of MCRs is as a target molecule whose core structure is efficiently assembled through such a process. The most prevalent MCR for synthesizing the 5-aminopyrazole-4-carbonitrile scaffold is a three-component reaction involving an aldehyde, malononitrile (B47326), and a substituted hydrazine (B178648). nih.govresearchgate.netniscpr.res.infrontiersin.org

The general mechanism for this synthesis proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic benzylidenemalononitrile (B1330407) intermediate. This is followed by a nucleophilic Michael-type addition of the hydrazine (in this case, ethylhydrazine). The resulting adduct then undergoes an intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto one of the nitrile groups, followed by tautomerization and aromatization (often via air oxidation) to yield the final 5-aminopyrazole-4-carbonitrile product. niscpr.res.in

Table 3: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Malononitrile | Ethylhydrazine (B1196685) | Various catalysts (e.g., WEPA, NiFe₂O₄), often in green solvents (EtOH/H₂O) at room temp. or with mild heating. niscpr.res.in | 5-Amino-1-ethyl-3-aryl-1H-pyrazole-4-carbonitrile |

This one-pot synthesis is highly versatile, and a wide array of substituted 5-aminopyrazoles can be generated by varying the aldehyde and hydrazine starting materials. nih.govfrontiersin.org While the compound is readily formed through MCRs, its subsequent use as a building block in further multi-component reactions to create more complex fused systems is not as commonly reported. Its primary integration within the MCR framework is as the efficiently synthesized product.

Spectroscopic and Advanced Structural Characterization of 5 Amino 1 Ethyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

For 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (C₆H₈N₄), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern can provide valuable structural information. Plausible fragmentation pathways for this compound could involve the loss of small neutral molecules or radicals from the molecular ion.

Expected Fragmentation Pattern:

Loss of an ethyl radical (-•CH₂CH₃): This would result in a significant fragment corresponding to the pyrazole (B372694) core.

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds.

Cleavage of the pyrazole ring: This can lead to a variety of smaller fragment ions.

A related compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, has a reported molecular weight of 169.1811 g/mol . nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. vscht.cz The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C≡N, C=C, and C-N bonds.

Based on data from similar pyrazole derivatives, the following characteristic IR absorption bands can be expected nih.govmdpi.com:

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Amino (N-H) | 3300 - 3500 | Stretching |

| Nitrile (C≡N) | 2210 - 2260 | Stretching |

| Pyrazole Ring (C=N, C=C) | 1500 - 1650 | Stretching |

| Alkyl (C-H) | 2850 - 3000 | Stretching |

| Amino (N-H) | 1590 - 1650 | Bending |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

From these related structures, it can be inferred that the pyrazole ring is planar. The substituents at the N1, C4, and C5 positions will have specific orientations relative to this plane. For instance, in 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and benzene (B151609) rings is 69.48 (7)°. researchgate.net

Intermolecular hydrogen bonding is a key feature in the crystal packing of these types of molecules. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the nitrile group can act as hydrogen bond acceptors. nih.gov These interactions often lead to the formation of extended supramolecular networks, such as dimers, chains, or sheets, which stabilize the crystal lattice. researchgate.net

Chromatographic and Other Analytical Techniques for Purity and Identity Confirmation

The confirmation of the chemical identity and the determination of purity are critical steps in the characterization of synthesized compounds like this compound. Chromatographic techniques, particularly when coupled with mass spectrometry, provide powerful tools for separating the target compound from impurities and for confirming its structure.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. The applicability of GC for the analysis of this compound is contingent upon the compound's volatility and thermal stability. Given the pyrazole core, which is found in various compounds amenable to GC analysis, it is a plausible method for purity assessment, especially for identifying volatile impurities from the synthesis process. nih.govacs.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (such as helium or nitrogen). The separation occurs as the compound partitions between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower interaction with the stationary phase travel through the column faster.

When coupled with a Mass Spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass information for each component, allowing for highly confident identification. nih.gov The mass spectrometer fragments the eluted molecules into characteristic ions, producing a mass spectrum that serves as a molecular "fingerprint."

Below are typical parameters that might be employed for the GC analysis of a pyrazole derivative.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides a surface (stationary phase) for the separation of analytes. DB-5ms is a common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column (mobile phase). |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Controls the separation by manipulating analyte volatility. A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the compounds as they elute from the column. MS provides structural information, while FID is a sensitive universal detector for organic compounds. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique in GC-MS that generates reproducible fragmentation patterns for library matching. nih.gov |

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific analytical technique ideal for the separation, identification, and quantification of a wide range of organic molecules, including those that are non-volatile or thermally fragile. It is particularly well-suited for analyzing functionalized heterocyclic compounds like this compound and its derivatives. researchgate.netmdpi.com This method offers significant advantages in terms of resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). mdpi.com

The UPLC system utilizes columns packed with smaller particles (<2 µm), which allows for higher separation efficiency at increased flow rates and pressures. sielc.com The sample is dissolved in a suitable solvent and injected into the mobile phase, which then carries it through the stationary phase (the column). Separation is achieved based on the differential partitioning of the analyte between the two phases. For polar compounds like pyrazoles, reversed-phase chromatography using a C18 column is common. researchgate.net

The eluent from the UPLC column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft method that typically keeps the molecule intact, yielding the molecular ion. The mass analyzer (e.g., Quadrupole, Time-of-Flight) then separates the ions based on their mass-to-charge ratio (m/z), providing precise mass measurements that confirm the molecular weight of the target compound and its impurities. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment specific ions to gain further structural information. mdpi.com

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) | Separates compounds based on hydrophobicity. C18 is a versatile stationary phase for a wide range of polar and non-polar compounds. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid is added to improve peak shape and ionization efficiency for MS detection. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase used to elute more hydrophobic compounds. sielc.com |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to achieve high resolution and speed. |

| Gradient | 5% B to 95% B over 5-10 minutes | A gradient elution is used to effectively separate compounds with varying polarities in a reasonable time frame. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from the liquid eluent. Positive mode is typically effective for nitrogen-containing compounds like pyrazoles. researchgate.net |

| Mass Analyzer | Tandem Quadrupole (TQ) or Orbitrap High-Resolution MS (HRMS) | Separates and detects ions by their m/z ratio. TQ is excellent for quantification, while HRMS provides high mass accuracy for formula determination. researchgate.netmdpi.com |

Method validation according to regulatory guidelines is essential for using UPLC-MS in quality control. mdpi.com This involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | Indicates the direct proportionality of the instrument response to the analyte concentration over a given range. mdpi.com |

| Accuracy/Recovery (%) | 90 - 110% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. mdpi.commdpi.com |

| Precision (RSD%) | < 15% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. mdpi.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of an analyte in a sample that can be reliably detected. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.com |

Computational and Theoretical Investigations of 5 Amino 1 Ethyl 1h Pyrazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.comjocpr.com For compounds like 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile, DFT methods, particularly with functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are frequently employed to model its properties with high precision. researchgate.net

Geometry Optimization and Conformational Analysis

Below is an illustrative table of optimized geometric parameters that would be obtained from such a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C4-C≡N | 1.43 Å |

| Bond Length | C5-NH₂ | 1.37 Å |

| Bond Angle | C5-N1-N2 | 110.5° |

| Bond Angle | C3-C4-C≡N | 178.5° |

| Dihedral Angle | C5-N1-CH₂-CH₃ | 85.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. researchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized over the amino group and the electron-rich pyrazole (B372694) ring, indicating these are the primary sites for electrophilic attack. The LUMO is often centered around the electron-withdrawing carbonitrile group, marking it as the likely site for nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret and validate experimental findings.

Theoretical Estimation of NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning signals in experimental spectra to specific nuclei within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. jocpr.com Calculations are often performed in a simulated solvent environment (e.g., DMSO-d6) to better match experimental conditions. researchgate.net The strong correlation between calculated and observed chemical shifts confirms the optimized molecular structure.

The following table shows representative predicted NMR chemical shifts for the compound.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH₃ (ethyl) | 1.35 |

| ¹H | CH₂ (ethyl) | 4.10 |

| ¹H | NH₂ | 5.50 |

| ¹H | H3 (pyrazole ring) | 7.60 |

| ¹³C | CH₃ (ethyl) | 15.2 |

| ¹³C | CH₂ (ethyl) | 45.8 |

| ¹³C | C4 (pyrazole ring) | 80.5 |

| ¹³C | C≡N | 115.0 |

Computational Vibrational Frequency Analysis for IR Data Correlation

Computational vibrational analysis predicts the infrared (IR) spectrum of a molecule by calculating the frequencies of its fundamental vibrational modes. These theoretical frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, can be correlated with experimental IR absorption bands. jocpr.com This correlation allows for a definitive assignment of each band to a specific molecular motion, such as the stretching or bending of bonds. For this compound, this would include characteristic frequencies for the N-H stretches of the amino group, the C-H stretches of the ethyl group, and the prominent C≡N stretch of the nitrile group.

An example of a theoretical vibrational frequency analysis is provided below.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3360 | N-H symmetric stretch |

| 2980 | C-H stretch (ethyl) |

| 2225 | C≡N stretch |

| 1640 | N-H scissoring (bend) |

| 1580 | C=C/C=N ring stretch |

In Silico Modeling for Chemical Reaction Pathways and Mechanism Prediction

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. In silico modeling allows researchers to explore potential reaction pathways, identify transition states, and calculate activation energies. eurasianjournals.com By mapping the potential energy surface for a proposed reaction involving this compound, the most energetically favorable mechanism can be determined. For instance, FMO analysis can predict how the molecule will interact with electrophiles or nucleophiles, and further modeling can elucidate the step-by-step process of bond formation and breakage. This predictive power is invaluable for designing new synthetic routes and understanding the chemical behavior of pyrazole derivatives in complex environments.

Advanced Computational Approaches in Pyrazole Chemistry

The field of computational chemistry offers powerful tools for elucidating the structural, electronic, and reactive properties of heterocyclic molecules like this compound. These theoretical methods complement experimental findings, providing a deeper understanding at a molecular level. Advanced computational approaches, particularly those rooted in quantum mechanics, are instrumental in predicting molecular geometries, electronic structures, and spectroscopic properties, thereby guiding synthetic efforts and explaining observed chemical behaviors.

Density Functional Theory (DFT) stands out as one of the most widely used methods for studying pyrazole derivatives due to its favorable balance between accuracy and computational cost. DFT calculations are frequently employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

A typical computational investigation of a pyrazole derivative involves several key steps. Initially, the three-dimensional structure of the molecule is built and subjected to geometry optimization. This process seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. The results of these calculations are often validated by comparison with experimental data from techniques like X-ray crystallography, where available.

Subsequent to geometry optimization, a variety of molecular properties can be calculated. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

Another valuable output from these computational studies is the distribution of electron density, which can be quantified through methods like Mulliken atomic charge analysis. This provides insight into the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions. Such information is critical for predicting how the molecule will interact with other reagents and biological targets.

The table below illustrates the types of data that can be generated from DFT calculations on a pyrazole derivative, using a common functional and basis set.

Table 1: Illustrative Geometrical Parameters from DFT Optimization The following data is representative of typical computational outputs and not specific experimental values for this compound.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.38 | |

| C4-C(Nitrile) | 1.43 | |

| C(Nitrile)≡N | 1.16 | |

| C5-N(Amino) | 1.37 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 106.0 | |

| C5-N1-N2 | 110.0 | |

| Dihedral Angle (°) | C5-C4-C(Nitrile)-N | 179.8 |

Further analysis can provide insights into the electronic characteristics of the molecule.

Table 2: Illustrative Electronic Properties from DFT Calculations The following data is representative of typical computational outputs and not specific experimental values for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 Debye |

The distribution of charges across the atoms of the pyrazole ring and its substituents is also a key output of these theoretical studies.

Table 3: Illustrative Mulliken Atomic Charges The following data is representative of typical computational outputs and not specific experimental values for this compound.

| Atom | Atomic Charge (e) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.20 |

| C5 | 0.30 |

| N (Amino) | -0.40 |

| C (Nitrile) | 0.15 |

| N (Nitrile) | -0.35 |

These advanced computational approaches provide a detailed picture of the intrinsic properties of pyrazole compounds. The theoretical data generated can be used to predict reactivity, understand spectroscopic data, and guide the design of new derivatives with desired chemical or biological activities.

Applications As Key Intermediates in Fine Chemical Synthesis

Precursors for Advanced Agrochemical Compound Development

Precursors for Advanced Agrochemical Compound Development

The pyrazole (B372694) moiety is a core component of many commercially successful agrochemicals. The 1-alkyl-5-aminopyrazole-4-carbonitrile scaffold, in particular, serves as a foundational structure for the development of new and effective crop protection agents.

Compounds structurally related to 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile are precursors to potent insecticides. The synthesis of these agents often involves the chemical modification of the amino and cyano groups to introduce additional functionalities that enhance their insecticidal activity. For instance, the well-known insecticide Fipronil, a phenylpyrazole, highlights the importance of this class of compounds in pest management. researchgate.net Research on simpler N-aryl pyrazoles has demonstrated significant insecticidal effects, suggesting that N-alkyl pyrazoles like the 1-ethyl derivative could also serve as precursors to novel insecticides.

| Precursor Compound | Target Insecticide Class | Key Synthetic Transformation | Mode of Action (Example) |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Phenylpyrazole Insecticides | Derivatization of the amino group and modification of the pyrazole ring | GABA receptor antagonist |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Novel N-aryl pyrazoles | Direct use or further functionalization | Disruption of insect nervous system |

This table is based on data for structurally similar 1-aryl pyrazoles.

The 1-alkyl and 1-aryl-1H-pyrazole unit is a recognized pharmacophore in the design of herbicides. scirp.org Commercially available herbicides such as Pyraflufen-ethyl and Nipyra-clofen contain the 1-aryl-pyrazole structure, indicating the potential of this compound as a precursor for new herbicidal compounds. scirp.org The synthesis of such herbicides would involve the transformation of the amino and cyano groups into moieties that inhibit plant-specific biological pathways. scirp.org

The versatility of the 5-aminopyrazole scaffold extends to the development of acaricides (for controlling mites and ticks) and nematicides (for controlling nematodes). scirp.org The commercial acaricide Tebufenpyrad is a notable example of a pyrazole-based compound used for mite control. scirp.org The synthesis of new acaricidal and nematicidal agents from this compound would likely follow synthetic routes similar to those used for other pyrazole-based pesticides, involving the strategic introduction of functional groups to optimize activity against the target pests.

Strategic Intermediates for the Synthesis of Diverse Heterocyclic Compounds

The reactive nature of this compound makes it an excellent starting material for the construction of various fused heterocyclic systems. The amino and cyano groups can participate in cyclization reactions with a range of reagents to form bicyclic structures with potential biological activities.

One important class of compounds that can be synthesized from 5-aminopyrazole-4-carbonitriles are the pyrazolo[3,4-b]pyridines. These are formed through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov The reaction proceeds through a condensation and subsequent cyclization, where the amino group and the activated carbon atom of the pyrazole ring react with the two electrophilic centers of the dicarbonyl compound. nih.gov

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

| 5-Aminopyrazole-4-carbonitrile | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole-4-carbonitrile | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

This table illustrates general reactions for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.

Contributions to Specialized Material Science Applications (e.g., Dyes, Fluorescent Probes)

The aminopyrazole structure is also a known chromophore and has been incorporated into various dyes. While specific examples utilizing this compound are not extensively documented, the general class of 5-aminopyrazoles is used in the synthesis of azo dyes. nih.gov These dyes are created by the diazotization of an aromatic amine and subsequent coupling with the 5-aminopyrazole, which acts as a coupling component. The resulting azo compounds often exhibit strong colors and can be used as disperse dyes for synthetic fabrics. mdpi.com

The application of this compound in the development of fluorescent probes is an emerging area of interest. The pyrazole nucleus can be a part of a larger conjugated system that exhibits fluorescence. By chemically modifying the amino and cyano groups, it is possible to tune the photophysical properties of the resulting molecules, leading to the creation of novel fluorescent probes for various applications in biological imaging and sensing.

Q & A

Q. How to address discrepancies in reaction yields between biocatalytic and traditional methods?

- Resolution :

- Catalyst Efficiency : Guar gum reduces activation energy, increasing yield by 15–20% compared to uncatalyzed routes .

- Side Reactions : Cyano group hydrolysis in acidic conditions lowers yield in traditional methods .

Tables of Key Findings

Table 1 : Comparative Reactivity of Derivatives

| Derivative | Reaction Condition | Product Yield (%) | Bioactivity (IC₅₀) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | DMF, 100°C, 12 h | 60 | COX-2: 12 µM |

| Sulfonyl Hybrid | CH₂Cl₂, 0°C, 72 h | 85 | Anticancer: 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.